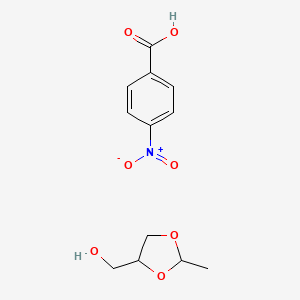
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- is a heterocyclic organic compound It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride or melamine under controlled conditions.
Substitution Reactions: The phenyl and dipropyl groups are introduced through substitution reactions. This can be achieved by reacting the triazine ring with phenyl and propyl halides in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl and dipropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Membrane Interaction: Affecting cell membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dimethyl-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-diethyl-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dibutyl-
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
57399-72-1 |
|---|---|
Fórmula molecular |
C15H19N3O3 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
1-phenyl-3,5-dipropyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O3/c1-3-10-16-13(19)17(11-4-2)15(21)18(14(16)20)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
AEJZBDXBFDZIFB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)





